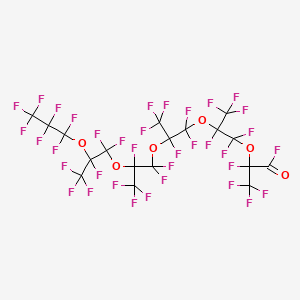
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Descripción general
Descripción
The compound "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various related acetamide derivatives, which can provide insights into the potential characteristics and behaviors of the compound . These acetamides are characterized by their aromatic rings, halogen substitutions, and amide functional groups, which can influence their conformation, reactivity, and physical properties .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves reactions such as acetylation, esterification, and ester interchange steps . For example, the synthesis of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was achieved by reacting 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" by incorporating an allyl group into the molecular structure during the synthesis process.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using techniques such as X-ray diffraction analysis, NMR spectroscopy, and IR spectroscopy . These studies reveal that the geometric parameters of acetamide compounds are influenced by their substituents, and the presence of halogen atoms can lead to various crystal packing arrangements due to non-covalent interactions such as hydrogen bonding .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. For instance, the presence of a strong electron-withdrawing group at the ortho position can significantly affect bond distances and angles . Additionally, silylated derivatives of acetamides have been synthesized, indicating that these compounds can undergo further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points and vibrational frequencies, are often characterized using spectroscopic methods and computational studies . The presence of halogen atoms and other substituents can affect the molecular electrostatic potential, charge distribution, and electronic transitions within the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and its potential interactions with other molecules.
Aplicaciones Científicas De Investigación
Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, show potential as pesticides. Their characterization through X-ray powder diffraction provides detailed structural insights, which are essential for understanding their pesticide capabilities (Olszewska, Pikus, & Tarasiuk, 2008).
Herbicide Production : A study on the synthesis of the herbicide Fluorochloridone from 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]-acetamide under optimal laboratory conditions indicates the role of such compounds in herbicide development. This process highlights the chemical's utility in agricultural applications (Huang Chao-qun, 2005).
Structural and Conformational Studies : The conformation of the N—H bond in related compounds, like 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide, provides insights into the molecular structure and potential chemical interactions. Such studies are crucial for understanding the fundamental properties of these chemicals (Gowda, Svoboda, Foro, Paulus, & Fuess, 2007).
Cycloaddition Reactions : The compound N-allyl-α-chloro-α-(phenylthio)acetamide, closely related to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, participates in [4+ +2] type polar cyclo-additions. Such reactions are significant in organic chemistry for synthesizing complex molecular structures (Tamura, Ishiyama, Mizuki, Maeda, & Ishibashi, 1981).
Quantum Chemical Calculations : Quantum chemical calculations on similar compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, provide insights into their conformation, vibrational spectroscopic, electronic, and thermodynamic properties. Such studies are essential for predicting the reactivity and potential applications of these chemicals in various fields (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Propiedades
IUPAC Name |
2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWINJKYFUBEFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210138 | |
| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
CAS RN |
61219-95-2 | |
| Record name | 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)

